Neomycin B Hexaacetate
Description
Properties
Molecular Formula |
C₂₃H₄₆N₆O₁₃ ·6(CH₃COOH) |
|---|---|
Molecular Weight |
614.6466005 |
Synonyms |
O-2,6-diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-O-β-D-ribofuranosyl-(1→5)-O-[2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-D-streptamine Hexaacetate; Actilin Hexaacetate; Actiline Hexaacetate; Antibiotic 10676 Hexaacetate; Antibiotique E |
Origin of Product |
United States |
Molecular and Biochemical Investigations of Neomycin B Hexaacetate
Comparative Analysis of Ribosomal Binding Dynamics
The binding of aminoglycosides to the 30S ribosomal subunit is a cornerstone of their antibacterial activity, leading to interference with protein synthesis. wikipedia.orgdrugbank.comnih.gov However, the influence of extensive acetylation, as in Neomycin B Hexaacetate, on these binding dynamics remains largely unexplored.
Allosteric Modulation of the 30S Ribosomal Subunit by Acetyl Groups
Scientific literature lacks specific studies on the allosteric modulation of the 30S ribosomal subunit by the acetyl groups of this compound. The primary mechanism of action for aminoglycosides like neomycin involves binding to the A-site of the 16S rRNA within the 30S subunit, which can induce conformational changes and disrupt translational fidelity. ucsd.edunih.gov Acetylation of aminoglycosides by bacterial resistance enzymes, known as N-acetyltransferases (AACs), is a common mechanism that inactivates the antibiotic by preventing it from binding effectively to its ribosomal target. ucsd.educonicet.gov.armedcraveonline.com This suggests that the presence of multiple acetyl groups in this compound would likely significantly reduce its affinity for the 30S subunit, thereby diminishing any potential for allosteric modulation. However, without direct experimental data, the precise nature and extent of this effect remain speculative.
Impact of Hexaacetylation on Translational Fidelity and Efficiency in vitro
There is no direct research available on the impact of this compound on translational fidelity and efficiency in vitro. It is well-established that aminoglycosides decrease translational fidelity, causing misreading of the mRNA codon. ucsd.eduencyclopedia.pub This is a direct consequence of their binding to the ribosomal A-site. The enzymatic acetylation of aminoglycosides is a known bacterial resistance mechanism that prevents this interference with translation. medcraveonline.comnih.gov Therefore, it is highly probable that the six acetyl groups in this compound would sterically hinder or electrostatically prevent its binding to the ribosomal decoding center, thus negating any significant impact on translational fidelity or efficiency. One study did report that acetylated neomycin retains some level of antimicrobial activity, suggesting that the effect of acetylation may not be an absolute inactivation in all contexts. microbialcell.com
Interaction with RNA Structures Beyond the Ribosome
Aminoglycosides are known to interact with various RNA structures, not just the ribosome. However, information regarding the interaction of this compound with these other RNA targets is absent from published research.
Binding Affinity to Ribozymes, such as Ribonuclease P (RNase P)
While Neomycin B is a known inhibitor of Ribonuclease P (RNase P), there is no available data on the binding affinity of this compound for this ribozyme. nih.govresearchgate.netoup.com Studies have shown that Neomycin B can inhibit RNase P activity, with IC50 values in the micromolar range, and this inhibition is thought to be at least partially due to its binding to the pre-tRNA substrate. nih.govoup.com The inhibitory effect of neomycin on RNase P can be nullified by high concentrations of magnesium ions. oup.comasm.org Another compound, iriginol hexaacetate, has been identified as a potent inhibitor of RNase P, but this is a structurally different molecule from this compound. nih.govscispace.comnih.govnih.gov Given that the interaction of Neomycin B with RNA is heavily dependent on its positively charged amino groups, it is plausible that the neutralization of these charges through acetylation would significantly weaken or abolish its binding to RNase P and its substrates.
Specificity of Interaction with Precursor Transfer RNA (pre-tRNA)
There is no research detailing the specificity of interaction between this compound and precursor transfer RNA (pre-tRNA). Neomycin B has been shown to bind to pre-tRNA, and this interaction is considered a contributing factor to its inhibition of RNase P. nih.govresearchgate.netoup.comnih.gov The dissociation constant (Kd) for the binding of Neomycin B to pre-tRNA has been measured to be in the micromolar range. nih.gov The interaction of Neomycin B with tRNA has also been studied in the context of inhibiting aminoacylation. researchgate.netembopress.org As with other RNA interactions, the positively charged amino groups of Neomycin B are critical for this binding. The hexaacetylation would neutralize these charges, making any specific, high-affinity interaction with pre-tRNA unlikely.
Influence of Acetyl Groups on Electrostatic and Hydrogen Bonding Networks with Nucleic Acids
The binding of the aminoglycoside antibiotic neomycin B to its nucleic acid targets, particularly RNA, is a multifaceted process heavily reliant on a network of electrostatic interactions and specific hydrogen bonds. The six primary amino groups of neomycin B are typically protonated at physiological pH, conferring a significant positive charge to the molecule. This polycationic nature is fundamental to its initial, non-specific electrostatic attraction to the negatively charged phosphate (B84403) backbone of nucleic acids. However, high-affinity and specific binding, for instance to the A-site of bacterial 16S ribosomal RNA (rRNA), is achieved through the formation of a precise array of hydrogen bonds between the aminoglycoside's amino and hydroxyl groups and the functional groups of the RNA bases and sugars.
The introduction of six acetyl groups to form this compound dramatically alters these critical interactions. Acetylation neutralizes the positive charges of the amino groups by converting them into neutral amide functionalities. This charge neutralization effectively dismantles the primary electrostatic driving force for the association of neomycin with nucleic acids. researchgate.net Consequently, the long-range electrostatic attraction that facilitates the initial docking of the aminoglycoside to the RNA is significantly diminished.
Furthermore, the addition of bulky acetyl groups sterically hinders the close approach required for the formation of the intricate hydrogen-bonding network observed with unacetylated neomycin B. umich.edu Each acetyl group not only removes a hydrogen bond donor (the -NH3+ group) but also introduces a carbonyl group and a methyl group, which can cause steric clashes and prevent the precise positioning of the aminoglycoside within the nucleic acid's grooves. For instance, studies on unacetylated neomycin B have shown that its rings I and II are critical for recognition and are deeply buried in the major groove of RNA, forming key hydrogen bonds. acs.org The presence of acetyl groups would disrupt this insertion and the formation of these vital contacts. Masking the amino groups of neomycin with bulky substituents has been shown to drastically reduce its ability to bind to nucleic acids, a principle that directly applies to this compound. researchgate.net
Interactive Table: Influence of Acetylation on Neomycin B-Nucleic Acid Interactions
| Interaction Type | Unacetylated Neomycin B | This compound | Rationale for Change |
| Electrostatic Interaction | Strong attraction due to multiple protonated amino groups (+6 charge) and the negatively charged phosphate backbone of nucleic acids. | Significantly weakened or eliminated. | Acetylation neutralizes the positive charges on the amino groups, reducing the electrostatic attraction to the nucleic acid backbone. |
| Hydrogen Bonding | Forms a network of specific hydrogen bonds with functional groups on RNA/DNA bases and sugars, crucial for high-affinity binding. | Sterically hindered and key hydrogen bond donors are removed. | The bulky acetyl groups physically block the close approach needed for hydrogen bond formation, and the amide nitrogens are poor hydrogen bond donors compared to the original amino groups. |
| Binding Affinity (Qualitative) | High affinity to specific RNA targets (e.g., A-site of 16S rRNA). | Drastically reduced affinity. | The combination of lost electrostatic attraction and disrupted hydrogen bonding prevents stable binding to nucleic acid targets. |
Mechanistic Insights from Comparative Studies with Unacetylated Neomycin B and Other Aminoglycosides
Comparative studies between neomycin B and other aminoglycosides, such as paromomycin (B158545) and ribostamycin (B1201364), have provided valuable insights into the structure-activity relationships governing their interaction with nucleic acids. The binding affinity for the A-site of 16S rRNA generally follows the hierarchy: neomycin B > paromomycin > ribostamycin. acs.orgacs.org This trend is primarily attributed to the number and position of their amino groups, which dictates the extent of favorable electrostatic and hydrogen bonding interactions. Neomycin B, with its six amino groups, exhibits a more favorable binding enthalpy compared to paromomycin (which has a hydroxyl group at the 6'-position instead of an amino group) and ribostamycin (which lacks ring IV entirely). acs.org
The mechanism of action of neomycin B involves binding to the A-site of the 16S rRNA, which induces a conformational change in the ribosome, leading to mRNA misreading and inhibition of protein synthesis. nih.gov Acetylation of the amino groups, as in this compound, is a primary mechanism of resistance employed by bacteria. Aminoglycoside acetyltransferases (AACs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the amino groups of these antibiotics. acs.org This modification prevents the aminoglycoside from binding to its ribosomal target, thus rendering it inactive.
Therefore, this compound can be viewed as a model for the inactivated form of neomycin B. Its inability to bind effectively to the ribosomal A-site demonstrates the critical importance of the un-modified amino groups for antibacterial activity. Studies on partially acetylated aminoglycosides have shown that even the modification of a single amino group can significantly reduce binding affinity, with the effect being dependent on the specific position of the acetylation. umich.edu For this compound, with all six amino groups acetylated, the loss of binding affinity is profound, effectively abolishing its primary mechanism of antibacterial action.
Interactive Table: Comparative Binding of Aminoglycosides to RNA Targets
| Compound | RNA Target | Binding Affinity (Kd or IC50) | Reference |
| Neomycin B | pre-tRNAAsp | Kd: 90 ± 5 µM | nih.gov |
| Neomycin B | RNase P | IC50: 23 ± 3 µM | nih.gov |
| Neomycin B | Hammerhead Ribozyme | Ki: 13.5 µM | medchemexpress.com |
| Kanamycin B | pre-tRNAAsp | Kd: 220 ± 20 µM | nih.gov |
| Kanamycin B | RNase P | IC50: 52 ± 6 µM | nih.gov |
| This compound | Any RNA Target | Not available (inferred to be very high/weak) | - |
Applications of Neomycin B Hexaacetate in Academic Research
Use as a Biochemical Probe for Exploring Aminoglycoside-RNA Interactions
The binding of aminoglycosides to ribosomal RNA (rRNA) is the primary mechanism behind their antibiotic activity. This interaction is heavily reliant on a network of electrostatic interactions and hydrogen bonds between the positively charged amino groups of the aminoglycoside and the negatively charged phosphate (B84403) backbone and specific nucleobases of the RNA.
Neomycin B, with its six primary amino groups, is highly cationic and binds with high affinity to various RNA structures, including the bacterial ribosomal A-site. The acetylation of these six amino groups to form neomycin B hexaacetate effectively neutralizes their positive charges and eliminates their ability to act as hydrogen bond donors. This chemical modification drastically reduces or completely abolishes the affinity of the molecule for RNA.
In research, this compound is therefore an ideal negative control . By comparing the RNA-binding properties of neomycin B with its hexaacetate derivative, scientists can unequivocally demonstrate the critical contribution of the polycationic nature of the parent compound to the binding event. Any significant interaction observed with neomycin B, which is absent with this compound, can be directly attributed to the electrostatic and hydrogen-bonding contributions of the amine groups. This approach has been fundamental in confirming that the principal mechanism for the recognition and binding of neomycin B to the RNA major groove is mediated by these specific interactions. nih.govembopress.org
Role in Structure-Activity Relationship (SAR) Studies of Aminoglycoside Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. These studies guide the rational design of new drugs with improved efficacy and reduced side effects. Acetylated derivatives of neomycin B are pivotal in these investigations.
For instance, studies using enzymatically prepared N-acetylated aminoglycosides have been instrumental in systematic comparisons of SAR within this antibiotic group. Research has shown that the number and location of amino groups on the sugar rings have a profound effect on the ability of these compounds to inhibit protein synthesis. The conversion of an amino group to an acetamido group (—NH-C(O)CH₃) not only removes a positive charge but also introduces steric bulk, both of which can disrupt critical binding interactions with the RNA target. The dramatic loss of antibacterial activity upon full acetylation to this compound provides conclusive evidence that the array of amine functionalities is collectively essential for molecular recognition and the subsequent biological effect.
The insights gained from SAR studies involving acetylated derivatives directly inform the design of new aminoglycoside analogues. Understanding which amine groups are critical for activity and which can be modified without significant loss of function is key to developing next-generation antibiotics.
The knowledge that the polycationic nature is paramount for RNA binding has guided strategies to overcome bacterial resistance. For example, some resistance mechanisms involve enzymatic modification (e.g., acetylation) of specific amine groups on the aminoglycoside by bacteria. SAR studies using compounds like this compound help to understand the impact of such modifications. This has led to the design of new aminoglycoside derivatives where susceptible amine or hydroxyl groups are removed or sterically shielded to prevent enzymatic inactivation, while preserving the crucial interactions required for antibacterial activity. Furthermore, this understanding allows for the strategic attachment of other chemical moieties to non-essential positions on the aminoglycoside scaffold to enhance cellular uptake or introduce novel mechanisms of action, without disrupting the core RNA-binding pharmacophore.
Utility as a Reference Standard in Analytical Method Development for Aminoglycosides
In the manufacturing and quality control of pharmaceuticals, the accurate identification and quantification of the active pharmaceutical ingredient (API) and any related impurities are critical. Acetylated forms of neomycin can be process-related impurities or degradation products in bulk neomycin sulfate.
High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of pharmaceutical products. Developing a robust HPLC method requires reference standards for both the main compound and its potential impurities. Acetylated neomycin derivatives, including mono-N-acetyl-neomycin B, are known impurities in neomycin fermentation products.
Therefore, a well-characterized standard of an acetylated derivative, such as this compound, can be invaluable in the development and validation of chromatographic methods. It can be used to:
Confirm specificity: Ensuring that the analytical method can distinguish between the parent compound (neomycin B) and its acetylated forms.
Identify impurities: By comparing the retention time of peaks in a sample chromatogram to that of the this compound standard, analysts can identify acetylated impurities.
System suitability testing: Used to verify that the chromatographic system is performing adequately for the separation of neomycin B and its acetylated relatives.
The table below illustrates typical parameters in an HPLC method designed to separate neomycin B from its impurities.
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 or Ion-Exchange | To separate polar compounds like aminoglycosides. |
| Mobile Phase | Aqueous buffer with ion-pairing agent | To improve retention and resolution of highly polar analytes. |
| Detection | Pulsed Amperometric Detection (PAD) or post-column derivatization with UV/Fluorescence | Aminoglycosides lack a strong chromophore, requiring specialized detection methods. |
| Reference Standards | Neomycin B, Neomycin C, Neamine, Acetylated Neomycin Derivatives | For peak identification and quantification. |
This is an interactive data table. Users can sort and filter the information based on the column headers.
For research purposes, accurate quantification of aminoglycosides in various biological matrices is often necessary. The development of quantitative assays, whether chromatographic or ligand-binding based, requires pure, well-characterized standards. This compound can serve as a standard in assays designed to measure the extent of N-acetylation by bacterial enzymes, a common mechanism of aminoglycoside resistance. By using a standard curve generated with this compound, researchers can quantify the amount of acetylated product formed in an enzymatic reaction, providing a measure of enzyme activity. This is crucial for screening potential inhibitors of these resistance-conferring enzymes.
Theoretical and Computational Approaches to Neomycin B Hexaacetate
Molecular Dynamics Simulations of Neomycin B Hexaacetate-RNA Complexes
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the interactions between small molecules and biological macromolecules like RNA. mdpi.com These simulations provide an atomistic view of the dynamic processes that govern molecular recognition, binding, and function. arxiv.orgsissa.it For this compound, MD simulations can offer critical insights into how acetylation impacts its binding to RNA targets, such as the bacterial ribosomal A-site.
The binding of aminoglycosides like neomycin B to the A-site of bacterial 16S rRNA is primarily driven by electrostatic interactions between the positively charged amino groups of the drug and the negatively charged phosphate (B84403) backbone of the RNA. Hydrogen bonds between the hydroxyl and amino groups of the aminoglycoside and the nucleobases of the RNA further stabilize the complex. The hexa-acetylation of neomycin B neutralizes six of its primary amino groups, which is expected to significantly weaken the electrostatic component of the binding affinity.
MD simulations can be employed to model the behavior of this compound in the RNA binding pocket. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe the conformational changes in both the ligand and the RNA upon binding. mdpi.com These simulations can reveal how the bulkier, charge-neutralized acetylated molecule accommodates itself within the binding site and which interactions are lost or gained compared to the parent neomycin B.
Key Research Findings from MD Simulations:
Binding Pose and Stability: Simulations can predict the preferred binding orientation of this compound within the RNA target and assess the stability of the resulting complex over time.
Interaction Footprint: MD can map the specific hydrogen bonds, van der Waals contacts, and water-mediated interactions between the acetylated aminoglycoside and the RNA.
Conformational Dynamics: These simulations can elucidate the flexibility of the this compound molecule and the local conformational changes it induces in the RNA upon binding. pacific.edu
The data from these simulations can be used to calculate the binding free energy, providing a quantitative measure of the affinity of this compound for its RNA target. This information is crucial for understanding its potential efficacy as an antibacterial agent.
| Simulation Parameter | Neomycin B - RNA Complex | This compound - RNA Complex (Hypothetical) |
| Primary Driving Force | Electrostatic Interactions | Shape Complementarity, van der Waals forces |
| Key Hydrogen Bonds | Amino and Hydroxyl groups with RNA bases | Remaining Hydroxyl groups with RNA bases |
| Binding Pocket Dynamics | Significant induced fit | Potentially altered induced fit due to steric bulk |
| Calculated Binding Energy | High | Moderate to Low |
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. northwestern.eduresearchgate.net Methods such as Density Functional Theory (DFT) can be used to compute a wide range of molecular properties, including charge distribution, molecular orbital energies, and electrostatic potential. researchgate.netnih.gov
For this compound, QC calculations can illuminate the electronic consequences of acetylation. The addition of electron-withdrawing acetyl groups to the amino functions significantly alters the electron density distribution across the entire molecule. This, in turn, influences its reactivity and non-covalent interaction patterns.
Insights from Quantum Chemical Calculations:
Charge Distribution: QC methods can precisely map the changes in partial atomic charges upon acetylation, confirming the neutralization of the amino groups and revealing the resulting electronic landscape.
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. Calculations can show how acetylation affects the HOMO-LUMO gap, which can be correlated with the molecule's stability and propensity to engage in chemical reactions.
Electrostatic Potential: The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack, as well as regions of favorable electrostatic interactions.
By comparing the calculated electronic properties of neomycin B and its hexa-acetylated derivative, researchers can gain a fundamental understanding of how acetylation modulates its ability to interact with its biological targets and how it might be recognized by resistance enzymes.
| Property | Neomycin B | This compound (Predicted) |
| Net Charge at Physiological pH | +6 | 0 |
| HOMO-LUMO Energy Gap | Lower | Higher |
| Molecular Electrostatic Potential | Large positive potential around amino groups | Reduced positive potential, increased negative potential around carbonyls |
| Reactivity | Prone to interactions with negatively charged species | Reduced electrostatic interactions, potential for different types of interactions |
In Silico Prediction of Conformational Space and Flexibility Induced by Acetylation
The biological activity of a flexible molecule like neomycin B is intimately linked to its conformational preferences. The specific three-dimensional arrangement it adopts is crucial for fitting into the binding pockets of its RNA targets and resistance enzymes. researchgate.net Acetylation can significantly alter the conformational landscape of neomycin B by introducing steric hindrance and modifying intramolecular hydrogen bonding patterns.
In silico methods, such as conformational searches and molecular dynamics simulations, can be used to explore the accessible conformational space of this compound. nih.gov By systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation, a comprehensive picture of the low-energy shapes the molecule can adopt is generated.
Impact of Acetylation on Conformational Flexibility:
Intramolecular Hydrogen Bonding: The conversion of amino groups to amides changes the hydrogen bonding capabilities. While the amide N-H can still act as a hydrogen bond donor, the carbonyl oxygen introduces a new hydrogen bond acceptor site. This can lead to the formation of new intramolecular hydrogen bonds that stabilize specific conformations.
Solvent Exposure: The changes in conformation and the addition of lipophilic acetyl groups will alter the solvent-accessible surface area and the molecule's interactions with water.
Understanding the conformational space of this compound is essential for predicting its binding capabilities. A more rigid conformation might pre-organize the molecule for binding to a specific target, potentially increasing affinity through a lower entropic penalty upon binding. Conversely, reduced flexibility might prevent the molecule from adopting the necessary conformation to bind to other targets.
| Feature | Neomycin B | This compound (Predicted) |
| Number of Rotatable Bonds | High | High (with increased rotational barriers) |
| Dominant Conformations | Multiple interconverting conformers | A more limited set of preferred conformers |
| Intramolecular H-bonds | Primarily OH...N and OH...O | New N-H...O=C and OH...O=C possibilities |
| Overall Flexibility | High | Reduced |
Computational Design Strategies for Novel Aminoglycoside Analogs Based on Acetylation Patterns
The challenge of aminoglycoside resistance, often mediated by enzymes that modify the antibiotic, has spurred the development of new derivatives that can evade these resistance mechanisms. mdpi.com Computational design strategies play a pivotal role in the rational development of such novel analogs. nih.govresearchgate.net Acetylation patterns, including the synthesis of partially acetylated derivatives of neomycin B, represent a promising avenue for creating compounds with improved therapeutic profiles.
By using computational docking and molecular dynamics simulations, researchers can model how different acetylation patterns affect the binding of neomycin B analogs to both their intended RNA targets and to aminoglycoside-modifying enzymes. The goal is to identify patterns that disrupt binding to the resistance enzymes while maintaining or even enhancing affinity for the ribosomal A-site.
Computational Approaches in Analog Design:
Structure-Based Design: Using the crystal structures of aminoglycoside resistance enzymes, novel derivatives with specific acetylation patterns can be designed in silico to introduce steric clashes or unfavorable electrostatic interactions within the enzyme's active site, thereby preventing modification.
Pharmacophore Modeling: By identifying the key chemical features required for binding to the RNA target, new analogs can be designed that retain these features while incorporating modifications, such as selective acetylation, to block recognition by resistance enzymes.
Free Energy Calculations: Computational methods can be used to predict the binding affinities of a series of virtually designed, differentially acetylated neomycin B analogs to both the target RNA and resistance enzymes, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.
These computational strategies enable a more focused and efficient search for new aminoglycoside antibiotics, reducing the time and cost associated with traditional trial-and-error approaches. The systematic exploration of acetylation patterns, guided by computational insights, holds significant potential for the development of next-generation aminoglycosides that can overcome existing resistance mechanisms.
Future Directions and Emerging Research Avenues for Acetylated Neomycin B
The functionalization of neomycin B through acetylation, particularly to form derivatives like neomycin B hexaacetate, is unlocking new potential for this well-established aminoglycoside. By modifying its charge and steric properties, researchers are exploring novel applications beyond its traditional antibacterial role. This section outlines the key emerging research avenues for acetylated neomycin B, from advanced synthesis to its use as a sophisticated tool in chemical biology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
